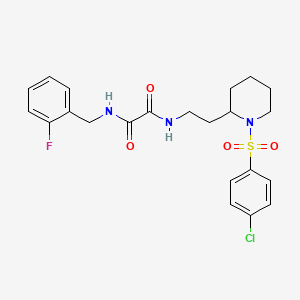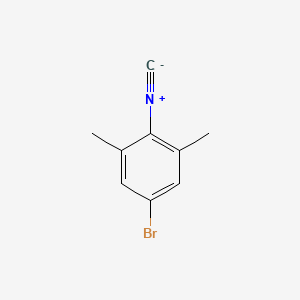
5-Bromo-2-isocyano-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-isocyano-1,3-dimethylbenzene is an organic compound with the CAS Number: 24139-49-9 . It has a molecular weight of 210.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, isocyano, and two methyl groups.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.07 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
5-Bromo-2-isocyano-1,3-dimethylbenzene has been explored in various synthetic pathways. For instance, a study by Courtin, Tobel, and Doswald (1978) delves into the synthesis of sulfonated derivatives of dimethylbenzenes, which could include structures similar to this compound (Courtin, Tobel, & Doswald, 1978). Similarly, Christl and Groetsch (2000) describe the preparation of cyclohexa-1,2,4-triene from brominated dienes, which could relate to brominated dimethylbenzenes (Christl & Groetsch, 2000).
Bromination and Functionalization
Aitken et al. (2016) investigated the bromination of dimethylbenzene derivatives and their subsequent conversion into sulfur-functionalized benzoquinones, which is relevant to the study of bromo-dimethylbenzenes (Aitken, Jethwa, Richardson, & Slawin, 2016). Jutzi, Heidemann, Neumann, and Stammler (1992) describe a process for dehydrobromination reactions leading to various functionalized compounds, which may be applicable to this compound (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Structural Characterization and Reaction Studies
Studies like that of Sharma, Gupta, Gautam, and Gupta (2002) on the synthesis of phenothiazines via Smiles rearrangement could provide insights into reaction mechanisms involving bromo-dimethylbenzene compounds (Sharma, Gupta, Gautam, & Gupta, 2002). Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, and Zherikova (2015) conducted a thermochemical study of halogen-substituted methylbenzenes, which could be relevant for understanding the properties of this compound (Verevkin et al., 2015).
Propiedades
IUPAC Name |
5-bromo-2-isocyano-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAYDRXLUUULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


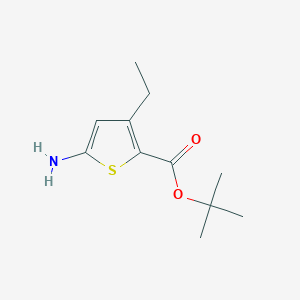

![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)
![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)
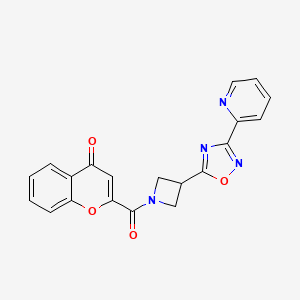
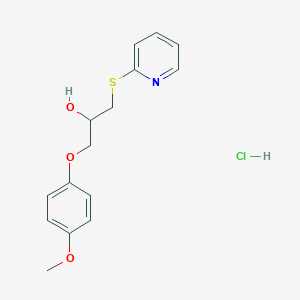
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2736703.png)
